![molecular formula C24H26FN5O2S B2546561 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-12-4](/img/structure/B2546561.png)
2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and their properties. For instance, the first paper discusses a glycoprotein IIb/IIIa antagonist, which is a class of drugs that can prevent platelet aggregation and thus thrombotic disorders . The second paper explores the synthesis and dopamine transporter affinity of chiral piperazines, which are relevant due to the piperazine moiety present in the compound of interest .
Synthesis Analysis
The synthesis of complex organic molecules like the one often involves multiple steps, including the formation of heterocyclic rings and the attachment of various functional groups. The first paper provides an example of a synthesis process for a drug substance where a reversed-phase HPLC gradient separation was developed to separate byproducts . This indicates that similar chromatographic techniques could be employed in the synthesis of this compound to ensure purity and identify potential impurities.
Molecular Structure Analysis
The molecular structure of the compound likely features a thiazolo[3,2-b][1,2,4]triazol-6-ol core, substituted with a piperazine ring that is further modified with fluorophenyl and methoxyphenyl groups. The presence of these groups suggests potential interactions with biological targets, such as enzymes or receptors. The stereochemistry, as indicated by the second paper, can significantly affect the binding affinity to these targets .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The fluorophenyl group could be involved in halogen bonding, while the methoxy group could engage in hydrogen bonding or act as an electron donor in various chemical reactions. The piperazine ring is known to be a versatile moiety in medicinal chemistry, often involved in interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of both hydrophobic (fluorophenyl and methoxyphenyl groups) and hydrophilic (piperazine ring) elements suggests that the compound could have amphiphilic properties. The compound's stability could be assessed through stress testing, similar to the procedures described in the first paper .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds similar to 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized through various chemical methods, including microwave-assisted synthesis, aiming to explore their biological activities. These compounds have been evaluated for their antimicrobial, antilipase, antiurease, and potential anticancer activities. The synthesis processes often involve multiple steps, starting from basic precursors like ethyl piperazine-1-carboxylate to generate a range of derivatives with significant biological activities (Başoğlu et al., 2013; Bektaş et al., 2007).
Antimicrobial and Antitumor Activities
These compounds have shown good to moderate antimicrobial activity against various test microorganisms, indicating their potential as antimicrobial agents. Some derivatives have also exhibited antiurease and antilipase activities, suggesting their utility in treating related disorders. Moreover, certain compounds within this class have been identified to possess antitumor activities, highlighting their potential in cancer research and therapy (Karayel, 2021; Ding et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mode of Action
This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means it binds to these receptors and activates them, leading to changes in gene expression that influence lipid and glucose metabolism.
Biochemical Pathways
Upon activation by this compound, the PPARs modulate the expression of a variety of genes involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects include improved lipid profiles, enhanced insulin sensitivity, and reduced inflammation.
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression that lead to improved lipid profiles, enhanced insulin sensitivity, and reduced inflammation . These changes can have beneficial effects in conditions such as metabolic syndrome, type 2 diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
2-ethyl-5-[(2-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(18-6-4-5-7-19(18)25)29-14-12-28(13-15-29)16-8-10-17(32-2)11-9-16/h4-11,21,31H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBKCWUQWGKZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

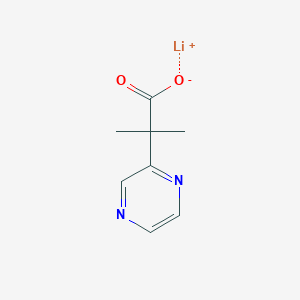
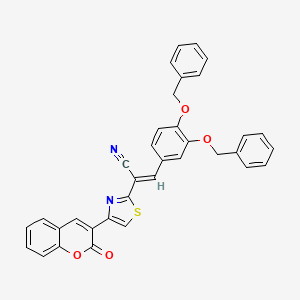
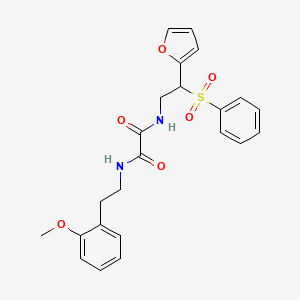
![N-(Cyclohexylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2546482.png)
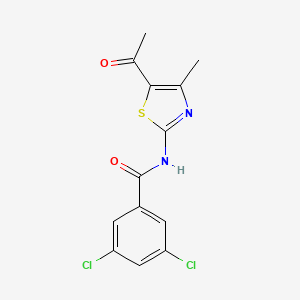
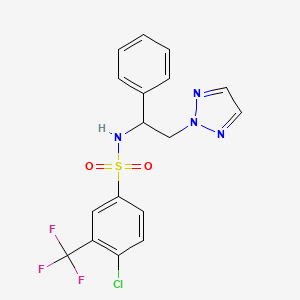
![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)

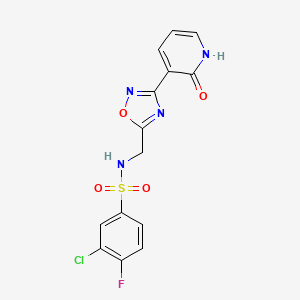
![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)

![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)
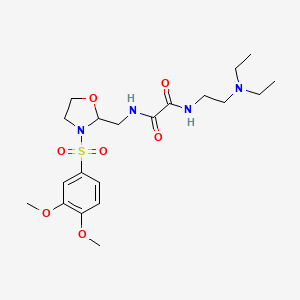
![2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2546501.png)